molecular formula C5HF6IN2 B577423 4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole CAS No. 1239511-06-8

4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole

Cat. No.: B577423
CAS No.: 1239511-06-8
M. Wt: 329.972
InChI Key: OTYORVJCWWESOF-UHFFFAOYSA-N
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Description

4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole is a halogenated pyrazole derivative characterized by the presence of iodine and trifluoromethyl groups

Scientific Research Applications

4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3,5-bis(trifluoromethyl)pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often require palladium catalysts and ligands, along with bases such as potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the pyrazole, while a Suzuki coupling would result in a biaryl compound.

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 4-Iodo-3,5-bis(trifluoromethyl)pyridine
  • 4-Iodo-3,5-bis(trifluoromethyl)phenyl

Uniqueness

4-Iodo-3,5-bis(trifluoromethyl)-1h-pyrazole is unique due to its pyrazole core, which imparts different electronic and steric properties compared to benzene or pyridine derivatives. This uniqueness can be leveraged in designing molecules with specific biological or material properties.

Properties

IUPAC Name

4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF6IN2/c6-4(7,8)2-1(12)3(14-13-2)5(9,10)11/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYORVJCWWESOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF6IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239511-06-8
Record name 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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